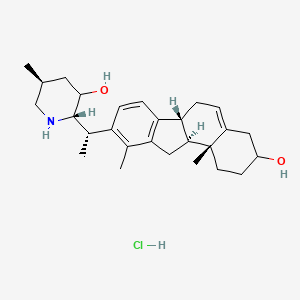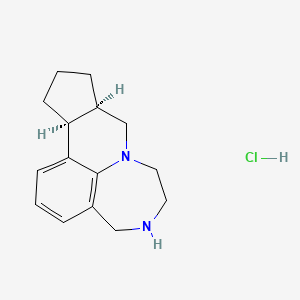![molecular formula C8H6Cl2N4S2 B1663168 2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine CAS No. 671187-99-8](/img/structure/B1663168.png)
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine, also known as DTTG, is a small molecule that has gained significant attention in recent years due to its potential applications in scientific research. DTTG belongs to the class of thiazole-containing compounds and has been found to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
Electronic Structure Analysis
- The electronic structure of 2-(thiazol-2-yl)guanidine, a key unit in several medicinally important compounds, was studied. Quantum chemical studies revealed the preferred tautomeric state and hidden ::N(←L)R character, indicating potential for diverse chemical applications (Bhatia et al., 2012).
Synthesis and Antibacterial Activities
- Research has been conducted on the synthesis of derivatives from chalcone, including 4-thiophen-2-yl-6-(4-methylphenyl)-pyrimidin-2-ylamine and its N-substituted benzylidine derivatives, revealing their potential antibacterial and antifungal activities (N. Patel & Minesh D. Patel, 2017).
Crystal Structure Features
- A study on the crystal structure of a compound with a guanidine fragment revealed insights into its molecular interactions and potential for various applications (He et al., 2012).
Antibacterial and Antifungal Activity of Guanidine Derivatives
- Guanidine derivatives, including thiazolyl guanidines, have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Rawat & Mehra, 2016).
Guanidine Derivatives as α2-Adrenoceptors Ligands
- Guanidine derivatives, including 2-thiazolyl guanidinium, were studied for their potential as α2-adrenoceptors ligands. The research focused on the nature and strength of intramolecular hydrogen bonds and the degree of deviation from planarity, important for understanding their biological interactions (Trujillo et al., 2019).
Preparation of Modified Guanidines
- Modified guanidines, including 1,3-unsubstituted and 1-substituted 2-iminoimidazolidine derivatives, were prepared. These compounds are significant for their potential as chiral superbases in various chemical syntheses (Isobe et al., 2000).
Microwave-Assisted Synthesis of Derivatives
- Microwave-assisted synthesis of dicarboxylic acid derivatives, including 1,3-thiazoles, was explored for their potential antibacterial and antifungal activities. This represents an environmentally friendly technique for developing novel drug candidates (Dabholkar & Parab, 2011).
Eigenschaften
CAS-Nummer |
671187-99-8 |
|---|---|
Produktname |
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine |
Molekularformel |
C8H6Cl2N4S2 |
Molekulargewicht |
293.2 g/mol |
IUPAC-Name |
2-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C8H6Cl2N4S2/c9-5-1-3(6(10)16-5)4-2-15-8(13-4)14-7(11)12/h1-2H,(H4,11,12,13,14) |
InChI-Schlüssel |
XZVWQNJJRGGNEL-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1C2=CSC(=N2)N=C(N)N)Cl)Cl |
Kanonische SMILES |
C1=C(SC(=C1C2=CSC(=N2)N=C(N)N)Cl)Cl |
Synonyme |
2-[4-(2,5-Dichlorothiophen-3-yl)-1,3-thiazol-2-yl]guanidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B1663085.png)
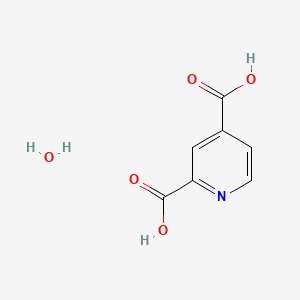
![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid](/img/structure/B1663087.png)
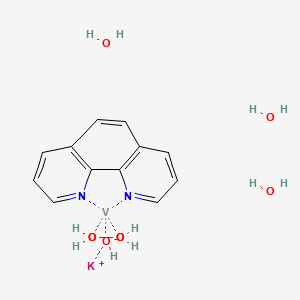
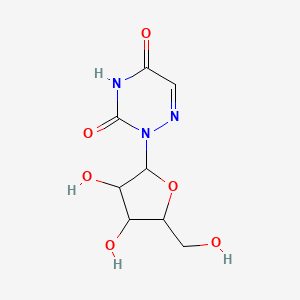

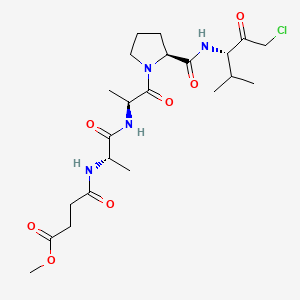
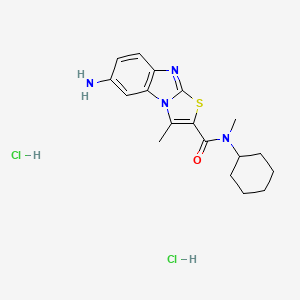
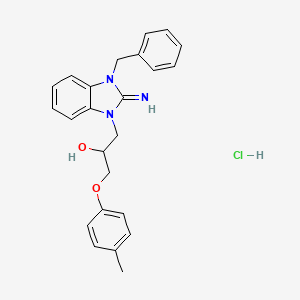
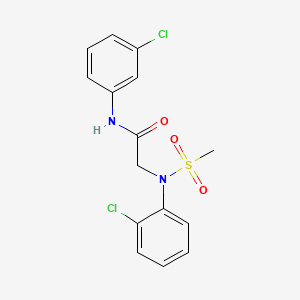
![6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one](/img/structure/B1663102.png)
![2-[(2,3-Dihydroxypropyl)thio]-3-methyl-1,4-naphthoquinone](/img/structure/B1663103.png)
